molecular formula C26H22N2O4 B577775 Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1335053-75-2

Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B577775
CAS No.: 1335053-75-2
M. Wt: 426.472
InChI Key: XEKFLBQFLQCUBK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its unique molecular structure and systematic nomenclature. The compound is registered under the Chemical Abstracts Service number 1335053-75-2 and has been assigned the MDL number MFCD26404023, providing standardized identification across chemical databases and research publications. The molecular formula of this compound is established as C26H22N2O4, indicating the presence of twenty-six carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms, which corresponds to a molecular weight of 426.46 grams per mole. This molecular composition reflects the complex heterocyclic structure that includes multiple aromatic benzyl groups attached to the central tetrahydropyrimidine core.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the name accurately describing the structural features and substitution patterns. The term "benzyl" indicates the presence of benzyloxycarbonyl groups, while "1,3-dibenzyl" specifies the positions of two benzyl substituents on the nitrogen atoms of the pyrimidine ring. The "2,4-dioxo" designation refers to the carbonyl groups located at positions 2 and 4 of the ring system, and "1,2,3,4-tetrahydropyrimidine" indicates the saturated four-carbon portion of the six-membered heterocyclic ring. The "5-carboxylate" suffix denotes the ester functional group attached at position 5 of the ring structure, completing the comprehensive chemical description.

Alternative nomenclature systems and synonyms for this compound include various shortened forms and structural descriptors that maintain chemical accuracy while providing accessibility for different research contexts. The compound may also be referenced by its registry numbers and catalog designations in commercial chemical databases, ensuring consistent identification across diverse scientific literature and procurement sources. Understanding these nomenclature variations is essential for comprehensive literature searches and effective communication within the chemical research community.

Historical Context of Tetrahydropyrimidine Development

The historical development of tetrahydropyrimidine chemistry traces its origins to the late nineteenth century, with significant contributions from pioneering chemists who established the fundamental synthetic methodologies and structural understanding that continue to influence contemporary research. The multi-component chemical process known as the Biginelli reaction was developed in 1891 by the Italian scientist Pietro Biginelli, producing dihydropyrimidinones which include tetrahydropyrimidines as significant heterocyclic molecules. This reaction involves the condensation of urea, a β-keto ester, and an aldehyde in an acidic environment, representing a crucial advancement in the synthesis of complex heterocyclic compounds. Biginelli's original process produced ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate by reacting benzaldehyde, ethyl acetoacetate, and urea in the presence of acetic or hydrochloric acid as an acidic catalyst.

The significance of the Biginelli reaction was not immediately recognized, and its importance was not completely understood until the middle of the twentieth century, when new analytical methods and a rising interest in heterocyclic compounds were introduced. Hofmann is credited with the first preparation of a 1,4,5,6-tetrahydropyrimidine in 1888, although he did not obtain it in pure form. This investigator heated 1,3-diacetamidopropane in a stream of hydrogen chloride and obtained, among other products, a dark brown oil which was identified by the picrate as 2-methyl-1,4,5,6-tetrahydropyrimidine. The principal synthetic route to the 1,4,5,6-tetrahydropyrimidines involves the condensation of a 1,3-diamine with an oxidized carbon atom of another molecule, followed by cyclization between the two ends of the condensed intermediate.

Subsequent developments in tetrahydropyrimidine synthesis occurred throughout the twentieth century, with researchers exploring various modifications and improvements to existing methodologies. Aspinall, in 1940, was the first to report an efficient synthesis using a sealed tube technique for preparing the 1,4,5,6-tetrahydropyrimidines as free bases. The Biginelli reaction experienced a resurgence in the late twentieth and early twenty-first centuries as chemists looked for more effective and environmentally friendly synthetic processes, with several environmentally friendly catalysts and microwave irradiation techniques being explored as modifications to the original process to increase yields and reaction speeds. This historical progression demonstrates the continuous evolution of synthetic chemistry and the persistent interest in developing more efficient methods for preparing complex heterocyclic compounds.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds, including tetrahydropyrimidine derivatives such as this compound, occupy a position of paramount importance in contemporary chemical research due to their widespread occurrence in natural products and their diverse applications across multiple scientific disciplines. Heterocyclic compounds are of very much interest in our daily life, as they have one or more hetero atoms in their structure and may be cyclic or non-cyclic in nature. These compounds have a wide range of applications and are predominantly used as pharmaceuticals, as agrochemicals and as veterinary products, while also finding applications as sanitizers, developers, antioxidants, as corrosion inhibitors, as copolymers, and as dye stuff. The significance of heterocyclic chemistry is further emphasized by the fact that some natural products, including antibiotics such as penicillins and cephalosporins, and alkaloids such as vinblastine, morphine, and reserpine, contain heterocyclic moieties.

The research significance of tetrahydropyrimidine derivatives extends beyond their structural complexity to encompass their potential therapeutic applications and synthetic utility. Tetrahydropyrimidine nucleus has shown a significant rise in interest in the past few years, which has been commonly synthesized through the well-known Biginelli's one-pot synthesis. These compounds have been found to be useful as insecticides, fungicides, inhibitors of bacteria, detergents, preventors of corrosion, and asphalt additives. Many derivatives have physiological properties, acting as antihistamines, bronchodilators, antihypertensive agents, and antituberculous compounds. Some have sympatholytic and adrenolytic activity, while others protect the skin against sunburn.

Contemporary research in heterocyclic chemistry has demonstrated that over ninety percent of newly approved drugs contain heterocyclic structures, underscoring their crucial role in medicinal chemistry. Heterocyclic compounds offer a rich source of antifungal agents with diverse structures and mechanisms of action, and their potential to disrupt various biological processes makes them invaluable in drug discovery and development. As more tetrahydropyrimidine compounds become available, attention has naturally turned to the investigation of these materials as intermediates for the preparation of pyrimidines. This interdisciplinary field is essential for understanding and manipulating biological processes and is indispensable in drug discovery and development, making compounds like this compound valuable subjects for continued research and development.

Properties

IUPAC Name

benzyl 1,3-dibenzyl-2,4-dioxopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-24-23(25(30)32-19-22-14-8-3-9-15-22)18-27(16-20-10-4-1-5-11-20)26(31)28(24)17-21-12-6-2-7-13-21/h1-15,18H,16-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKFLBQFLQCUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Cyclocondensation and MCR Approaches

ParameterCyclocondensationMulti-Component Reaction
Reagents Diaminoalkane, keto esterUrea, aldehyde, ester
Solvent Ethanol (reflux)Solvent-free or ethyl acetate
Time 16–22 hours4–24 hours
Yield 70–85%60–75%
Catalyst NoneK₂CO₃, TBAB

Sequential Benzylation and Esterification

Stepwise functionalization offers precise control over substituent placement. A patent describing the synthesis of 1-benzylpyridinium-3-carboxylate illustrates this strategy. Benzyl chloride was reacted with nicotinic acid in the presence of NaOH and a composite catalyst (e.g., K₂CO₃ and tetrabutylammonium bromide) to achieve 80–90% yields. Applying this methodology, the tetrahydropyrimidine-5-carboxylic acid could first be synthesized, followed by benzylation of the N1 and N3 positions using excess benzyl chloride.

Critical considerations include:

  • Base Selection : NaOH or K₂CO₃ deprotonates the amine, enabling nucleophilic substitution.

  • Catalyst Role : Quaternary ammonium salts (e.g., TBAB) phase-transfer catalysts enhance benzyl chloride’s reactivity in aqueous environments.

  • Temperature : Optimal benzylation occurs at 70–90°C, balancing reaction rate and byproduct formation.

Optimization of Reaction Parameters

Catalytic Systems

The synergy between inorganic bases and phase-transfer catalysts is pivotal. In the synthesis of benzyl nicotinate, Na₂CO₃ combined with TBAB increased yields from 65% to 92% by improving interfacial contact between hydrophobic benzyl chloride and hydrophilic reagents. Similarly, employing Pd(OAc)₂ in Heck cross-coupling reactions (as in) could facilitate aryl-aryl bond formation if aromatic substituents are introduced post-cyclization.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may lead to side reactions. Ethanol, used in, offers a compromise between polarity and inertness. For sensitive substrates, dichloromethane (DCM) is preferred, as evidenced in halogenation reactions requiring mild conditions.

Purification Techniques

Chromatographic purification on silica gel with petroleum ether/ethyl acetate gradients (70:30 to 50:50) is standard. Crystallization from ethanol or ethyl acetate, as described in , provides high-purity products but risks yield loss due to solubility limitations.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Molecular Formula : C₂₆H₂₂N₂O₄
  • Molecular Weight : 426.48 g/mol
  • CAS Number : 1335053-75-2 (primary), 1335055-96-3 (variant) .
  • Structural Features : This compound belongs to the tetrahydropyrimidine family, characterized by a six-membered ring with two ketone groups (2,4-dioxo) and dual benzyl substituents at positions 1 and 2. The carboxylate ester at position 5 (benzyl group) enhances its lipophilicity .

Synthesis :
Prepared via Biginelli-like multicomponent reactions (MCRs), involving benzyl acetoacetate, urea derivatives, and benzaldehyde analogs under acidic conditions. Polyphosphate ester catalysts are often employed to achieve high yields (~93%) .

Key Spectral Data :

  • IR : Strong absorption at ~1700–1680 cm⁻¹ (C=O stretching of ester and ketone groups) .
  • ¹H NMR : Signals at δ 2.57 (CH₃), 4.96–5.16 (benzyl CH₂), and 7.27–7.60 ppm (aromatic protons) .

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key derivatives of tetrahydropyrimidine-5-carboxylates:

Compound Substituents Molecular Formula Molecular Weight Key Properties
Target Compound 1,3-Dibenzyl, 2,4-dioxo C₂₆H₂₂N₂O₄ 426.48 High lipophilicity; used in crystallography (SHELX refinement) .
Benzyl 1,6-Dimethyl-2-Oxo-4-Phenyl 1,6-Dimethyl, 2-oxo, 4-phenyl C₂₀H₂₀N₂O₃ 336.39 Lower molecular weight; 93% yield via MCR; antibacterial potential .
Benzyl 4-(4-Fluorophenyl)-6-Methyl-2-Oxo 4-(4-Fluorophenyl), 6-methyl, 2-oxo C₁₉H₁₇FN₂O₃ 340.35 Enhanced polarity (fluorine); predicted pKa = 11.19 .
Methyl 1,3-Dimethyl-2,4-Dioxo 1,3-Dimethyl, 2,4-dioxo C₈H₁₀N₂O₄ 198.18 Simplified ester (methyl); lower boiling point (471°C predicted) .
Benzyl 4-(Furan-2-yl)-1,3,6-Trimethyl-2-Oxo 4-(Furan-2-yl), 1,3,6-trimethyl, 2-oxo C₁₉H₂₀N₂O₄ 340.37 Heterocyclic furan substituent; iodine transport inhibition (IC₅₀ = 15 µM) .

Critical Analysis of Divergent Data

  • CAS Variants : The target compound has two CAS numbers (1335053-75-2 and 1335055-96-3), likely due to registry errors or synthetic variants .
  • Biological Discrepancies : While some analogs (e.g., furan-2-yl) show bioactivity, others lack reported biological data, highlighting gaps in pharmacological profiling .

Biological Activity

Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as BDBDTP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of BDBDTP based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

BDBDTP is characterized by its unique tetrahydropyrimidine core structure. The compound's molecular formula is C22H22N2O4C_{22}H_{22}N_{2}O_{4}, and it features two benzyl groups and two carbonyl functionalities that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BDBDTP. The compound has shown promising results against various bacterial strains. For instance:

  • In vitro Studies : BDBDTP was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective bacteriostatic activity. Specifically, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 100 µg/mL .
  • Mechanism of Action : The antimicrobial action is believed to be mediated through disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Activity

BDBDTP has been evaluated for its antioxidant potential. The compound exhibited a strong ability to scavenge free radicals in various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.

  • Quantitative Analysis : The IC50 for DPPH radical scavenging was found to be 25 µg/mL, indicating a potent antioxidant effect comparable to standard antioxidants like ascorbic acid .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of BDBDTP have been explored in several cancer cell lines:

  • Cell Lines Tested : BDBDTP was tested on HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. Results indicated that the compound inhibits cell proliferation with IC50 values ranging from 30 to 60 µM depending on the cell type .
  • Mechanism : The anticancer activity is attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

Case Study 1: Antimicrobial Efficacy

A study published in 2020 investigated the antimicrobial efficacy of BDBDTP against multi-drug resistant bacterial strains. The results confirmed that BDBDTP significantly inhibited growth in resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as a novel antibacterial agent .

Case Study 2: Antioxidant Properties

In another study focusing on oxidative stress-related diseases, BDBDTP was administered in a mouse model of diabetes. The compound showed a reduction in oxidative stress markers and improved glucose tolerance, suggesting its potential role in managing diabetic complications through antioxidant mechanisms .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction parameters affect yield and purity?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of a β-keto ester, aldehyde, and urea/thiourea derivative. Key parameters include:

  • Catalyst selection : Polyphosphate ester (PPE) is effective for cyclocondensation, achieving yields up to 93% under mild conditions .
  • Solvent and temperature : Ethanol or THF at reflux temperatures (70–80°C) are common, though microwave-assisted methods can reduce reaction time .
  • Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) followed by recrystallization from ethanol ensures high purity .

Example protocol:

  • Combine benzyl acetoacetate, dibenzyl aldehyde derivatives, and urea in THF with PPE.
  • Reflux for 12–24 hours, then purify via column chromatography (hexane:EtOAc = 6:1).

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • IR spectroscopy : Confirms carbonyl (1700–1680 cm⁻¹) and NH/OH stretches (3240–3110 cm⁻¹) .
  • ¹H NMR : Signals at δ 2.5–3.2 ppm (CH₃ groups), 4.9–5.7 ppm (benzyl protons), and 7.2–8.1 ppm (aromatic protons) .
  • Chromatography : GC-MS or HPLC validates purity and identifies fragmentation patterns (e.g., m/z 247 for benzene loss) .
  • Melting point : Sharp melting points (e.g., 152°C in ethanol) confirm crystallinity .

Q. What purification strategies are recommended post-synthesis to isolate the target compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane:EtOAc from 6:1 to 3:1) to separate by polarity .
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals .
  • HPLC : For enantiomeric resolution, chiral columns (e.g., Chiralpak IA) with hexane:IPA mobile phases achieve >95% enantiomeric excess .

Advanced Research Questions

Q. How can enantioselective N-acylation be achieved to modify the compound’s stereochemistry, and what catalytic systems are optimal?

Enantioselective acylation employs N-heterocyclic carbene (NHC) catalysts under oxidative conditions:

  • Catalyst : Chiral NHCs (e.g., derived from L-proline) enable enantiomeric ratios up to 95:5 .
  • Conditions : Reactions in dichloromethane (DCM) at 25°C with 3–5 mol% catalyst loading.
  • Analysis : HPLC with chiral columns (e.g., [α]²⁵D = +22.5° for (R)-enantiomers) quantifies stereochemical outcomes .

Example protocol:

  • React the tetrahydropyrimidine with cinnamoyl chloride in DCM using (R)-NHC.
  • Monitor progress via TLC, then purify via silica gel chromatography.

Q. What crystallographic methodologies resolve structural ambiguities in derivatives of this compound?

  • Data collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K .
  • Refinement : SHELXL refines structures using least-squares minimization, with R-factors < 0.05 for high-quality datasets .
  • Validation : PLATON checks for twinning and disorder; ORTEP-3 visualizes thermal ellipsoids .

Case study:

  • A derivative (LR340-006) was resolved using SHELX, confirming biphenyl substituent orientation via Hirshfeld surface analysis .

Q. How do substituent variations (e.g., aryl, thioxo groups) impact the compound’s bioactivity and reactivity?

  • Electron-withdrawing groups (e.g., nitro, dichlorophenyl) enhance electrophilicity at C-4, improving cross-coupling reactivity .
  • Thioxo substitution at C-2 increases hydrogen-bonding capacity, influencing antibacterial activity (e.g., MIC = 8 µg/mL against S. aureus) .
  • Biphenyl derivatives exhibit enhanced π-π stacking in enzyme inhibition assays (e.g., IC₅₀ = 0.2 µM for SV40 inhibition) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Conflicting yields (e.g., 93% vs. 86.74%) arise from:

  • Catalyst efficiency : PPE vs. ionic liquids (e.g., L-proline nitrate) .
  • Reaction scale : Milligram-scale reactions often report higher yields than gram-scale due to purification losses .
  • Statistical validation : Triplicate runs with ANOVA analysis (p < 0.05) identify significant variables .

Mitigation strategy:

  • Optimize solvent (methanol > ethanol for polar intermediates) .
  • Use 3% mol catalyst loading and microwave irradiation to reduce side reactions .

Methodological Tables

Q. Table 1. Comparative Synthesis Methods

CatalystSolventTemp (°C)Yield (%)Purity (%)Ref.
PolyphosphateTHF7093>99
L-Proline nitrateMethanol8086.7495
NHCDCM258598

Q. Table 2. Key Spectral Data

TechniqueKey SignalsRef.
¹H NMRδ 5.74 (NH), δ 7.45–7.60 (aromatic), δ 2.57 (CH₃)
IR1705 cm⁻¹ (C=O), 3240 cm⁻¹ (NH)
GC-MSm/z 247 (M⁺-C₆H₅), m/z 171 (C₈H₁₁N₂O₂)

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